molecular formula C8H15NO4 B15312607 o-(Tetrahydrofuran-3-yl)-l-homoserine

o-(Tetrahydrofuran-3-yl)-l-homoserine

Cat. No.: B15312607
M. Wt: 189.21 g/mol
InChI Key: AFCPYAFGGWJMNA-MLWJPKLSSA-N
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Description

o-(Tetrahydrofuran-3-yl)-l-homoserine: is a compound that features a tetrahydrofuran ring attached to the homoserine molecule Tetrahydrofuran is a saturated cyclic ether, while homoserine is an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(Tetrahydrofuran-3-yl)-l-homoserine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis . Another approach is the cyclization of 1,2,4-butanetriol in the presence of p-toluenesulfonic acid (PTSA) catalyst at elevated temperatures . Additionally, hydroboration of dihydrofuran derivatives followed by oxidation can yield the desired tetrahydrofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts can also be employed to produce enantiomerically pure forms of the compound .

Scientific Research Applications

O-(Tetrahydrofuran-3-yl)-l-homoserine is a compound with applications spanning chemistry, biology, medicine, and industry, largely due to its unique structural features. The compound features a tetrahydrofuran ring and a homoserine moiety, allowing diverse chemical reactions and applications.

Scientific Research Applications

Chemistry
this compound is useful as an intermediate in synthesizing complex organic molecules. Its structure facilitates the creation of various derivatives suitable for further chemical reactions. Synthesis typically involves cyclization of precursors. One method involves cyclizing 3,4-dibromo-1-methoxybutane, followed by hydrolysis. Industrial production may utilize large-scale cyclization reactions with efficient catalysts and optimized conditions to ensure high yield and purity. Chiral catalysts can also produce enantiomerically pure forms.

This compound can undergo different chemical reactions:

  • Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
  • Reduction: Reduction reactions can convert the tetrahydrofuran ring into more saturated cyclic ethers.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the tetrahydrofuran ring are replaced by other nucleophiles.

Biology

In biological research, this compound helps in studying the effects of cyclic ethers on biological systems and serves as a building block for synthesizing biologically active molecules. O-(Tetrahydrofuran-3-yl)-L-serine exhibits biological activities because of its structural components. It interacts with molecular targets through hydrogen bonding and van der Waals interactions. The homoserine part can interact with enzymes and receptors, which changes how they work.

Medicine

Its structural features make it a valuable scaffold for drug design.

Industry

This compound can be used to produce polymers, surfactants, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of o-(Tetrahydrofuran-3-yl)-l-homoserine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and van der Waals interactions with target molecules, influencing their activity. The homoserine moiety can interact with enzymes and receptors, modulating their function .

Biological Activity

o-(Tetrahydrofuran-3-yl)-l-homoserine is a compound that combines a tetrahydrofuran ring with the amino acid homoserine. This unique structure allows it to exhibit various biological activities, making it an important subject of study in medicinal chemistry and pharmacology. The compound's interactions at the molecular level and its potential applications in drug design are of particular interest.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, a five-membered cyclic ether, which can participate in hydrogen bonding and van der Waals interactions. The homoserine moiety contributes to the compound's ability to interact with biological targets, including enzymes and receptors. This interaction is crucial for modulating biological functions.

The biological activity of this compound is primarily attributed to its structural characteristics:

  • Hydrogen Bonding : The tetrahydrofuran ring can form hydrogen bonds with target biomolecules, influencing their conformation and activity.
  • Enzyme Interaction : The homoserine component can interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, similar to other homoserine derivatives.
  • Anticancer Potential : Its structural analogs have shown promise in cancer cell line studies, indicating potential anti-proliferative effects.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological properties of compounds related to this compound:

  • Antimicrobial Studies :
    • A study evaluated the effectiveness of various homoserine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives significantly inhibited bacterial growth, suggesting potential for this compound as an antimicrobial agent .
  • Anticancer Activity :
    • Research on related compounds has demonstrated anti-cancer properties against multiple cell lines, including breast and colon cancer cells. These findings highlight the need for further investigation into this compound's effects on cancer cell proliferation .
  • Quorum Sensing Inhibition :
    • Compounds structurally similar to this compound have been studied for their ability to inhibit quorum sensing in bacteria, which is crucial for biofilm formation and virulence. This suggests that this compound may also affect bacterial communication systems .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-HydroxytetrahydrofuranHydroxyl group on tetrahydrofuranAntimicrobial
N-acyl homoserine lactones (AHLs)Acylated homoserine derivativesQuorum sensing modulation
Tetrahydrofuran derivativesVarious functional groupsAnticancer, antimicrobial

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-amino-4-(oxolan-3-yloxy)butanoic acid

InChI

InChI=1S/C8H15NO4/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1

InChI Key

AFCPYAFGGWJMNA-MLWJPKLSSA-N

Isomeric SMILES

C1COCC1OCC[C@@H](C(=O)O)N

Canonical SMILES

C1COCC1OCCC(C(=O)O)N

Origin of Product

United States

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